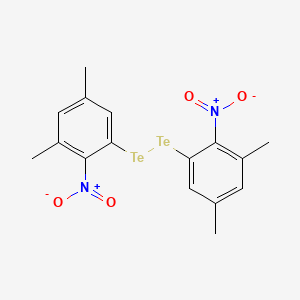

Ditelluride, bis(3,5-dimethyl-2-nitrophenyl)

Description

Historical Context and Discovery Timeline

The synthesis of bis(3,5-dimethyl-2-nitrophenyl) ditellurium emerged from early efforts to stabilize reactive tellurium centers through intramolecular coordination. Initial work on aryl ditellurides dates to the 1970s, but the nitro-functionalized variant gained prominence in the early 2000s. In 2003, researchers first reported the preparation of bis(3,5-dimethyl-2-nitrophenyl) ditellurium via oxidative coupling of 3,5-dimethyl-2-nitrophenyltellurols, leveraging the electron-withdrawing nitro group to enhance stability. This marked a departure from earlier ditellurides, which often required bulky substituents for isolation.

A key milestone was the structural elucidation of its derivatives. Single-crystal X-ray diffraction revealed shortened Te–O distances (2.165–2.423 Å) compared to non-nitrated analogs, confirming strong intramolecular interactions between tellurium and the nitro oxygen. These findings aligned with concurrent advances in heterocyclic tellurazole synthesis, where nitro groups were shown to direct regioselective cyclization.

Table 1: Comparative Te–O Coordination Distances in Nitrophenyl Tellurium Complexes

| Compound | Te–O Distance (Å) | Year Reported |

|---|---|---|

| C₈H₈BrNOTe | 2.165 | 2003 |

| C₈H₈BrNO₂Te | 2.306 | 2003 |

| C₈H₈Br₃NO₂Te | 2.423 | 2003 |

| Non-nitrated aryl tellurium | >2.50 | Pre-2000 |

The compound’s discovery coincided with broader methodological shifts, such as the adoption of sodium telluride-mediated nucleophilic substitutions for constructing tellurium-heteroatom bonds. These developments enabled systematic studies of tellurium’s Lewis acidity and redox behavior in aromatic systems.

Role in Advancing Organotellurium Compound Research

Bis(3,5-dimethyl-2-nitrophenyl) ditellurium has served as a linchpin for three key research domains:

Stabilization of Low-Valent Tellurium Species : The nitro group’s electron-withdrawing nature mitigates tellurium’s propensity for oxidation, allowing isolation of Te(II) intermediates previously observable only spectroscopically. This stabilization has been exploited to study oxidative addition reactions with halocarbons, providing mechanistic insights into tellurium’s role in cross-coupling catalysis.

Heterocyclic Synthesis : The compound’s reactivity toward reductive cyclization has enabled efficient routes to benzo-1,3-tellurazoles. For example, treatment with carboxylic acid halides yields tellurazole rings with tunable electronic properties, a strategy later extended to selenium and sulfur analogs.

Structural Benchmarking : Its well-defined Te–O coordination geometry has become a reference for computational studies of hypervalent bonding in heavy chalcogens. Density functional theory (DFT) analyses using this compound’s parameters have refined predictive models for tellurium-containing catalyst design.

The compound’s impact is evident in its adoption as a precursor for functionalized tellurium reagents. Recent work has demonstrated its utility in synthesizing amidomethyltellurium(IV) dibromides, which exhibit unusual stability for Te(IV) organometallics. Furthermore, its derivatives have been employed in photoredox applications, capitalizing on tellurium’s narrow bandgap and redox-active nitro groups.

Properties

CAS No. |

651312-80-0 |

|---|---|

Molecular Formula |

C16H16N2O4Te2 |

Molecular Weight |

555.5 g/mol |

IUPAC Name |

1-[(3,5-dimethyl-2-nitrophenyl)ditellanyl]-3,5-dimethyl-2-nitrobenzene |

InChI |

InChI=1S/C16H16N2O4Te2/c1-9-5-11(3)15(17(19)20)13(7-9)23-24-14-8-10(2)6-12(4)16(14)18(21)22/h5-8H,1-4H3 |

InChI Key |

BPCQYQFLJBRUDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)[Te][Te]C2=CC(=CC(=C2[N+](=O)[O-])C)C)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

The synthesis of ditelluride, bis(3,5-dimethyl-2-nitrophenyl), typically involves the nitration of bis(3,5-dimethylphenyl) ditelluride. The process begins with the oxidation of diphenyl ditellurides to benzenetellurinic acids, followed by nitration at the ortho or meta positions relative to the tellurium atoms . This method provides efficient access to the desired compound and allows for further elaboration into various organotellurium heterocycles .

Chemical Reactions Analysis

Ditelluride, bis(3,5-dimethyl-2-nitrophenyl), undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form benzenetellurinic acids.

Nitration: Nitration reactions can occur at the ortho or meta positions relative to the tellurium atoms.

Substitution: The compound can participate in substitution reactions, leading to the formation of various organotellurium heterocycles.

Common reagents used in these reactions include nitric acid for nitration and various oxidizing agents for oxidation reactions. The major products formed from these reactions include 2,4,6-trimethylbenzotellurazole and (Z)-2-methoxycarbonylmethylene-3,4-dihydro-3-oxo-2H-benzo-1,4-tellurazine .

Scientific Research Applications

Chemistry

The compound is utilized in the synthesis of novel nitrogen-containing organotellurium heterocycles. These heterocycles have been shown to exhibit interesting reactivity patterns and can serve as intermediates for further chemical transformations. The nitration reactions can occur at ortho or meta positions relative to the tellurium atoms, leading to a variety of products including 2,4,6-trimethylbenzotellurazole .

Materials Science

Due to its unique electronic properties, ditelluride, bis(3,5-dimethyl-2-nitrophenyl) has potential applications in the development of advanced materials. Its ability to form organotellurium heterocycles makes it suitable for creating materials with specific electronic characteristics that may be beneficial in semiconductor technology and other electronic applications .

Biology and Medicine

Research is ongoing to explore the biological activities of ditelluride compounds. Preliminary studies suggest that the tellurium atoms may interact with biological targets through redox reactions, potentially modulating various biochemical pathways. This interaction could lead to therapeutic applications; however, detailed studies are required to elucidate the specific mechanisms involved .

Case Study 1: Synthesis of Organotellurium Heterocycles

A study demonstrated the efficient synthesis of bis(nitrophenyl) ditellurides through nitration processes. The resulting compounds were characterized and evaluated for their utility in creating nitrogen-containing organotellurium heterocycles. This synthesis pathway highlights the versatility of ditelluride compounds in organic synthesis .

In a biological context, compounds derived from ditelluride structures have been tested for their antioxidant properties and potential antitumor activities. These studies indicate that certain derivatives may possess significant biological activity, warranting further investigation into their therapeutic potential against various diseases .

Mechanism of Action

The mechanism by which ditelluride, bis(3,5-dimethyl-2-nitrophenyl), exerts its effects involves the interaction of its tellurium atoms with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, although the specific molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organic Ditellurides

- Bis(o-formylstyryl) ditelluride :

This compound, structurally similar to the target molecule, features aryl groups with formyl substituents. X-ray crystallography reveals a Te–Te bond length of ~2.75 Å and a trans configuration at the ditelluride core, stabilized by intramolecular interactions. The presence of electron-withdrawing formyl groups enhances oxidative stability compared to alkyl-substituted ditellurides. In contrast, the nitro and methyl groups in bis(3,5-dimethyl-2-nitrophenyl) ditelluride likely increase steric hindrance and modulate redox behavior due to the nitro group’s strong electron-withdrawing effect .

Inorganic Ditellurides

- Osmium Ditelluride (OsTe₂) and Ruthenium Ditelluride (RuTe₂): These inorganic compounds adopt pyrite-type cubic structures (space group Pa3) with lattice parameters of 6.309 Å (OsTe₂) and 6.360 Å (RuTe₂). They exhibit metallic conductivity due to delocalized electrons in the d-orbitals of transition metals, contrasting sharply with the covalent Te–Te bonding in organic ditellurides. The target organic ditelluride is expected to display semiconducting or insulating behavior, depending on the conjugation of aryl groups with the Te–Te core .

Research Findings and Gaps

- Similar aryl ditellurides often require controlled conditions (e.g., inert atmosphere, low temperatures) to prevent Te–Te bond cleavage .

- Spectroscopic Data :

While UV-Vis and NMR data are unavailable for the target compound, bis(o-formylstyryl) ditelluride exhibits a strong absorption band at ~400 nm attributed to n→π* transitions in the Te–Te moiety, suggesting analogous behavior . - Thermal Stability: Methyl and nitro substituents likely improve thermal stability compared to unsubstituted aryl ditellurides, as seen in related nitrophenyl organochalcogenides .

Biological Activity

Ditelluride, bis(3,5-dimethyl-2-nitrophenyl) is an organotellurium compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis methods, and research findings.

- CAS Number : 651312-80-0

- Molecular Formula : C18H22N4O4Te2

- Molecular Weight : 438.56 g/mol

- IUPAC Name : Ditelluride, bis(3,5-dimethyl-2-nitrophenyl)

The compound features a unique structure characterized by two 3,5-dimethyl-2-nitrophenyl groups bonded to a ditelluride moiety. This configuration is believed to influence its reactivity and biological properties.

Synthesis Methods

The synthesis of ditelluride compounds typically involves the reaction of tellurium with appropriate aryl halides or organometallic reagents. Specific methods for synthesizing ditelluride, bis(3,5-dimethyl-2-nitrophenyl) include:

- Direct Reaction : Tellurium can be reacted with 3,5-dimethyl-2-nitroaniline derivatives under controlled conditions to yield the desired ditelluride.

- Nitration Reactions : The compound can also undergo nitration reactions to introduce additional nitro groups, enhancing its biological activity.

Antimicrobial Properties

Research indicates that organotellurium compounds, including ditelluride derivatives, exhibit significant antimicrobial activity against various bacterial strains. A study evaluated the antimicrobial efficacy of several tellurium compounds against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Ditelluride | Staphylococcus aureus | 15 | 32 µg/mL |

| Ditelluride | Escherichia coli | 12 | 64 µg/mL |

| Control (Amoxicillin) | Staphylococcus aureus | 20 | 16 µg/mL |

| Control (Amoxicillin) | Escherichia coli | 18 | 32 µg/mL |

The results suggest that ditelluride shows moderate antimicrobial activity, particularly against Staphylococcus aureus, which is notable given the rising resistance to conventional antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, ditelluride compounds have been investigated for their anticancer potential. Research has demonstrated that certain organotellurium compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

A study conducted on various cancer cell lines revealed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings :

- The compound exhibited cytotoxic effects with IC50 values ranging from 25 to 50 µM across different cell lines.

- Mechanistic studies indicated that the compound triggers mitochondrial dysfunction leading to cell death.

The proposed mechanism for the biological activity of ditelluride involves several pathways:

- Oxidative Stress Induction : The generation of ROS leads to oxidative damage in cellular components.

- Protein Interaction : Organotellurium compounds may interact with thiol groups in proteins, disrupting cellular signaling pathways.

- DNA Damage : Potential DNA intercalation or interaction leading to genotoxic effects has been hypothesized but requires further investigation .

Case Studies

Several case studies highlight the biological activities of ditellurides:

- Study on Antimicrobial Efficacy :

- Anticancer Study :

Q & A

Q. What synthetic methodologies are recommended for preparing bis(3,5-dimethyl-2-nitrophenyl) ditelluride, and how can reaction efficiency be optimized?

The synthesis of ditelluride derivatives often involves oxidative coupling of tellurol precursors. For bis(3,5-dimethyl-2-nitrophenyl) ditelluride, a methodology analogous to isotellurochromene oxidation (e.g., using meta-chloroperbenzoic acid [mCPBA] in chloroform at room temperature) can be adapted . Optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of precursor to oxidizer) and reaction monitoring via TLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements may involve inert atmosphere conditions to prevent tellurium oxidation side reactions.

Q. What spectroscopic and crystallographic techniques are critical for characterizing bis(3,5-dimethyl-2-nitrophenyl) ditelluride?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions and detect coupling constants (e.g., for (Z)-stereochemistry in ditelluride derivatives) .

- IR spectroscopy : Identification of functional groups like nitro (∼1520–1350 cm) and tellurium bonding modes.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., abundance).

- X-ray crystallography : Definitive structural confirmation, including bond lengths (Te–Te ∼2.75 Å) and dihedral angles between aromatic rings .

Q. How does the nitro group in bis(3,5-dimethyl-2-nitrophenyl) ditelluride influence its stability under ambient conditions?

The electron-withdrawing nitro group enhances oxidative stability by reducing electron density on the tellurium atoms. However, prolonged exposure to light or moisture may degrade the compound. Storage recommendations include dark, anhydrous environments at 0–6°C, similar to nitrophenyl galactopyranoside derivatives . Stability assays (e.g., accelerated aging studies with HPLC monitoring) are advised for long-term usage .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., methyl vs. phenyl) impact the oxidative formation of ditellurides?

Substituents on the aromatic ring critically affect reaction pathways. For example:

- Steric hindrance : Bulky groups (e.g., tert-butyl) reduce intermolecular interactions, favoring intramolecular cyclization and ditelluride formation with >80% yields .

- Electronic effects : Electron-donating groups (e.g., methyl) destabilize intermediates, leading to side reactions (e.g., 1-methyl isotellurochromene oxidation produces complex mixtures), whereas electron-withdrawing groups (e.g., nitro) stabilize transition states . Computational studies (DFT) on analogous compounds suggest that substituent-induced charge redistribution modulates Te–Te bond strength and reactivity .

Q. What mechanistic insights explain the (Z)-stereoselectivity observed in ditelluride formation during isotellurochromene oxidation?

The (Z)-configuration arises from syn-oxidation of isotellurochromenes, where the oxidizing agent (e.g., mCPBA) abstracts electrons from the tellurium center, promoting a planar transition state. This geometry favors proximal alignment of styryl groups, as confirmed by X-ray data showing dihedral angles <10° between aromatic planes . Kinetic studies (e.g., time-resolved UV-Vis) could further elucidate the role of radical intermediates.

Q. Can bis(3,5-dimethyl-2-nitrophenyl) ditelluride serve as a precursor for coordination complexes, and what applications exist in materials science?

Ditellurides are emerging as ligands in coordination chemistry due to their redox-active Te–Te bonds. For example, pyridyl-based ditellurides form stable complexes with transition metals (e.g., Pd, Pt), enabling catalytic or photoluminescent applications . The nitro and methyl groups in this compound may enhance solubility in polar solvents, facilitating thin-film deposition for optoelectronic devices. Exploratory syntheses should prioritize ligand-metal stoichiometry screening (e.g., 1:1 vs. 2:1 ratios) and characterize products via cyclic voltammetry and single-crystal XRD .

Data Contradiction Analysis

Q. Discrepancies in reported yields for ditelluride derivatives: How can experimental variables be standardized?

Variations in yields (e.g., 83% for tert-butyl derivatives vs. <50% for methyl analogs) highlight the sensitivity of tellurium chemistry to reaction conditions. Key variables include:

- Oxidizer choice : mCPBA vs. HO (the latter may over-oxidize Te to Te).

- Solvent polarity : Chloroform vs. DCM (affects intermediate solubility).

- Temperature : Room temperature vs. cryogenic (kinetic vs. thermodynamic control). Standardization requires systematic DOE (Design of Experiments) frameworks and real-time monitoring (e.g., in situ FTIR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.